N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
CAS No.: 957502-09-9
Cat. No.: VC21518211
Molecular Formula: C12H14ClN3OS
Molecular Weight: 283.78g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957502-09-9 |
|---|---|
| Molecular Formula | C12H14ClN3OS |
| Molecular Weight | 283.78g/mol |
| IUPAC Name | N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H14ClN3OS/c1-8-11(13)9(2)16(15-8)6-5-14-12(17)10-4-3-7-18-10/h3-4,7H,5-6H2,1-2H3,(H,14,17) |
| Standard InChI Key | IVNVOKVDNGYYQZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)Cl |
| Canonical SMILES | CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring and its attachment to the thiophene carboxamide moiety. Common methods might involve condensation reactions or coupling reactions using catalysts.
Potential Applications
Compounds with similar structures have been explored for their biological activities, such as anti-inflammatory or antimicrobial properties. For instance, pyrazole derivatives have shown promise in various therapeutic areas .
Research Findings
While specific research findings for N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide are not available, related compounds have been studied extensively. For example, pyrazole-based compounds have been evaluated for their potential as 5-lipoxygenase inhibitors .
Data Tables
Given the lack of specific data on N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide, we can create a hypothetical table based on related compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4,5-trimethoxybenzamide | C17H22ClN3O4 | 367.82728 g/mol | Pharmaceutical research |
| N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide | C14H16ClN3O | 277.75 g/mol | Pharmaceutical research |
| 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | C13H16ClN3O2S | 313.80 g/mol | Antimicrobial research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume